

cross-validation of Ivaltinostat formic's HDAC inhibition

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Ivaltinostat's HDAC Inhibition: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ivaltinostat with Alternative HDAC Inhibitors

Ivaltinostat (formerly known as CG-200745) is a pan-histone deacetylase (HDAC) inhibitor that has shown promise in pre-clinical and clinical studies for various cancers.[1][2] Like other hydroxamate-based HDAC inhibitors, its mechanism of action involves the chelation of a zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This alteration in protein acetylation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This guide provides a comparative overview of Ivaltinostat's HDAC inhibition profile against two well-established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), supported by available experimental data.

Quantitative Comparison of HDAC Inhibition

A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) of Ivaltinostat against specific HDAC isoforms is not readily available in the public domain. However, qualitative statements from various studies suggest that Ivaltinostat's potency is comparable to or greater than that of Vorinostat. While specific enzymatic assay data for Ivaltinostat is limited, the available data for Vorinostat and Panobinostat across different HDAC isoforms are summarized below.



| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | Panobinostat (LBH589) IC50 (nM) | Ivaltinostat (CG- 200745) IC50 (nM) |
|--------------|--------------------------------|------------------------------------|--|
| Class I | Data Not Available | | |
| HDAC1 | ~10 | <13.2 | Data Not Available |
| HDAC2 | ~130 | <13.2 | Data Not Available |
| HDAC3 | ~20 | <13.2 | Data Not Available |
| HDAC8 | ~827 | Mid-nanomolar range | Data Not Available |
| Class IIa | Data Not Available | | |
| HDAC4 | >1000 | Mid-nanomolar range | Data Not Available |
| HDAC5 | >1000 | <13.2 | Data Not Available |
| HDAC7 | >1000 | Mid-nanomolar range | Data Not Available |
| HDAC9 | >1000 | <13.2 | Data Not Available |
| Class IIb | Data Not Available | | |
| HDAC6 | ~30 | <13.2 | Data Not Available |
| HDAC10 | ~70 | <13.2 | Data Not Available |
| Class IV | Data Not Available | | |
| HDAC11 | ~600 | <13.2 | Data Not Available |

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.[4][5][6][7][8]

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of HDAC inhibitors.

Materials:



- Recombinant human HDAC isoforms
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
- Test compounds (Ivaltinostat, Vorinostat, Panobinostat) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
- Enzyme Reaction:
 - Add assay buffer to each well of the 96-well plate.
 - Add the test compound dilutions to the respective wells.
 - Add the recombinant HDAC enzyme to each well, except for the negative control wells.
 - Pre-incubate the plate at 37°C for 15 minutes.
- Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Reaction Termination and Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the release of the fluorophore.
- Fluorescence Measurement: Incubate the plate at 37°C for 15-30 minutes and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

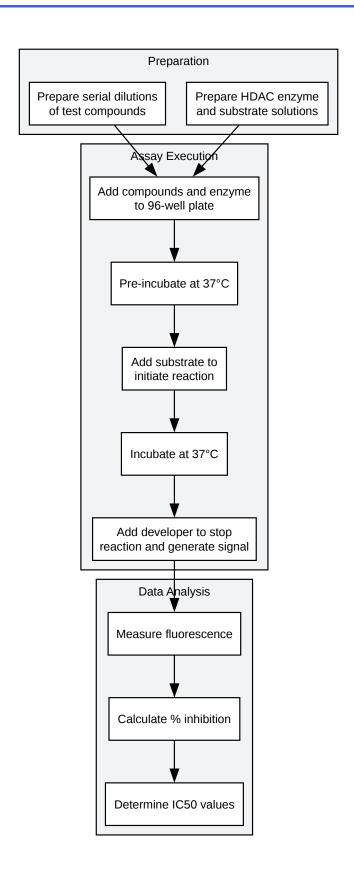


- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme).
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Workflows

Experimental Workflow for HDAC Inhibition Assay





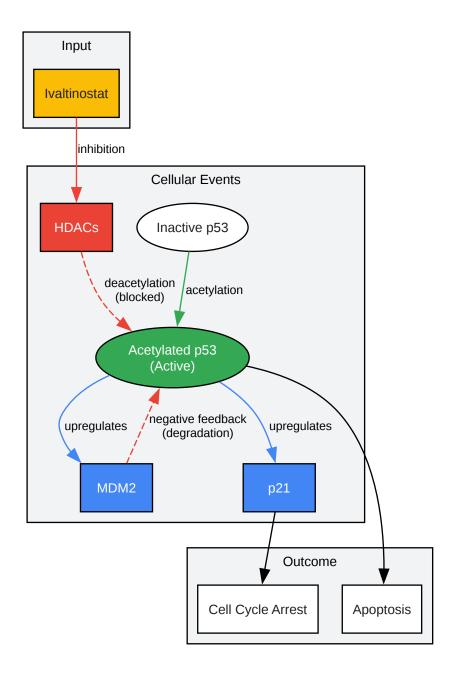
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Caption: Workflow for a fluorometric HDAC inhibition assay.



Ivaltinostat-Induced p53 Signaling Pathway

Ivaltinostat, as a pan-HDAC inhibitor, increases the acetylation of various proteins, including the tumor suppressor p53.[3] This acetylation enhances p53 stability and transcriptional activity, leading to the expression of downstream target genes that regulate cell fate.



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